1-(5,5-Dimethyloxolan-2-yl)pyrrolidine
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Overview
Description
1-(5,5-Dimethyloxolan-2-yl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 5,5-dimethyloxolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,5-dimethyloxolan-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with 5,5-dimethyloxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(5,5-Dimethyloxolan-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5,5-Dimethyloxolan-2-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(5,5-dimethyloxolan-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic secondary amine with similar structural features but without the oxolan ring.
Pyrrolidinone: A lactam derivative of pyrrolidine with different chemical properties.
Pyrrolizidine: A bicyclic compound with a fused pyrrolidine ring system.
Uniqueness: 1-(5,5-Dimethyloxolan-2-yl)pyrrolidine is unique due to the presence of the 5,5-dimethyloxolan-2-yl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
CAS No. |
65989-85-7 |
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Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-(5,5-dimethyloxolan-2-yl)pyrrolidine |
InChI |
InChI=1S/C10H19NO/c1-10(2)6-5-9(12-10)11-7-3-4-8-11/h9H,3-8H2,1-2H3 |
InChI Key |
NHGUTYOSMNCVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)N2CCCC2)C |
Origin of Product |
United States |
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